molecular formula C16H15Cl2N3O4S B3678567 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B3678567
M. Wt: 416.3 g/mol
InChI Key: WSVJYQKETHXANV-UHFFFAOYSA-N
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Description

4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is an organic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMS 19491" and is synthesized through a complex process.

Mechanism of Action

The mechanism of action of 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. By inhibiting COX-2 activity, 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can have various biochemical and physiological effects. This compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. It can also induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, studies have shown that 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can inhibit the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its potential as a potent anti-inflammatory and anticancer agent. However, one of the major limitations is the complex synthesis method, which can make it difficult to produce large quantities of this compound.

Future Directions

There are several future directions for the research on 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Scientific Research Applications

4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Another area of research is the use of 4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

4-[[2-(3,5-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S/c1-26(24,25)21(14-7-11(17)6-12(18)8-14)9-15(22)20-13-4-2-10(3-5-13)16(19)23/h2-8H,9H2,1H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVJYQKETHXANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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